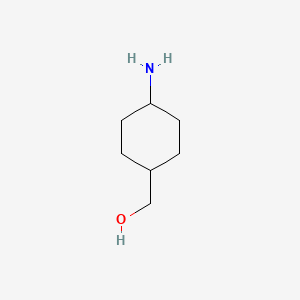

(4-Aminocyclohexyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUJZOFJZVGTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347686 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-84-1, 89854-94-4, 30134-98-6 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminocyclohex-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Aminocyclohexyl)methanol chemical properties and structure

An In-Depth Technical Guide to (4-Aminocyclohexyl)methanol: Properties, Structure, and Applications

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both a primary amine and a primary alcohol (in the form of a methylol group). This unique structural arrangement makes it a highly versatile building block in the fields of medicinal chemistry, drug discovery, and materials science. Its cyclohexane core provides a non-aromatic, three-dimensional framework that is prevalent in many biologically active molecules, while the orthogonal reactivity of the amino and hydroxyl groups allows for sequential and controlled chemical modifications.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's stereochemistry, synthetic pathways, analytical characterization, and reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document aims to empower scientists to effectively utilize this compound in their research endeavors.

Section 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The core structure of this compound consists of a saturated six-membered carbocyclic ring. The key functional groups, an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH), are positioned at a 1,4-relationship on this ring. This substitution pattern leads to the existence of stereoisomers, which is a critical consideration for its application, particularly in pharmaceuticals where stereochemistry dictates biological activity.[1]

Stereoisomerism: cis and trans

The 1,4-disubstituted cyclohexane ring gives rise to two diastereomers: cis and trans. In the more stable chair conformation, the substituents can occupy either axial or equatorial positions.

-

trans Isomer: The two substituents are on opposite faces of the ring. In the most stable chair conformation, both the amino and hydroxymethyl groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically more stable isomer.

-

cis Isomer: The substituents are on the same face of the ring. In any chair conformation, one group will be in an equatorial position and the other in an axial position, leading to higher conformational energy compared to the trans isomer.

The specific isomer used in a synthetic pathway can have a profound impact on the final product's properties and efficacy.

Caption: Chair conformations of trans and cis isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that different CAS numbers are assigned to the mixture and its individual stereoisomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| CAS Number (Mixture) | 1504-49-0 | [2][3] |

| CAS Number (trans) | 1467-84-1 | [4][5] |

| CAS Number (cis) | 30134-98-6 | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [7] |

| Solubility | Soluble in water and various organic solvents | [7] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |

| logP | 0.4962 | [4] |

Section 2: Synthesis and Purification

Synthetic Strategy: Catalytic Hydrogenation

A robust and common method for the synthesis of this compound is the catalytic hydrogenation of an aromatic precursor, such as 4-aminobenzoic acid or its esters. This approach is advantageous as it reduces both the aromatic ring and the carboxylic acid (or ester) functionality in a single strategic operation, although it often requires harsh conditions. The choice of catalyst and reaction conditions is critical for achieving high yield and influencing the cis/trans isomer ratio.[8] Ruthenium-on-carbon (Ru/C) is a frequently employed catalyst for the hydrogenation of aromatic rings under pressure.[8]

Caption: General synthetic workflow for this compound.

Exemplary Synthesis Protocol: Hydrogenation of p-Aminobenzoic Acid

This protocol is an illustrative example based on established procedures for the reduction of substituted benzoic acids.[8] Caution: This reaction involves high-pressure hydrogen and should only be performed by trained personnel in an appropriate high-pressure reactor (autoclave).

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

High-pressure autoclave reactor with stirring mechanism

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Charging: In a suitable autoclave, charge p-aminobenzoic acid (1.0 eq.), 5% Ru/C catalyst (e.g., 25 wt% of the substrate), and an aqueous solution of 10% NaOH.[8] The basic solution is used to deprotonate the carboxylic acid, forming a water-soluble carboxylate that is amenable to reduction.

-

Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 bar).[8]

-

Reaction: Begin stirring and heat the mixture to a target temperature (e.g., 100°C).[8] The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by analyzing aliquots for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with water.

-

Isolation: The resulting aqueous solution contains the sodium salt of the product mixture. The product can be isolated by appropriate extraction or crystallization techniques, which may also begin to separate the cis and trans isomers.

Isomer Separation

Separating the cis and trans diastereomers is crucial for many applications. A common industrial strategy involves selective crystallization.[9] By treating a cis/trans mixture with a specific solvent, such as acetonitrile, it is often possible to selectively precipitate one isomer (typically the more symmetric and less soluble trans isomer) in high purity, leaving the other isomer in the mother liquor.[9]

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation and determination of isomeric purity require a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key lies in the analysis of the chemical shifts and, more importantly, the coupling constants of the protons attached to C1 and C4 (the carbon atoms bearing the substituents).[10]

Causality of Spectral Differences:

-

Chemical Shift: In the trans isomer, where both groups are equatorial, the protons on C1 and C4 are axial. In the cis isomer, one of these protons is axial and the other is equatorial. This difference in the magnetic environment leads to distinct chemical shifts.

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Axial-axial couplings (J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz). By observing a large coupling constant for the C1 or C4 proton, one can confidently assign the trans stereochemistry.[10]

Caption: Logic for NMR-based isomer identification.

Protocol for NMR Sample Preparation: [10]

-

Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are common choices.[10][11]

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen solvent in a clean vial.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the hydroxyl group, characteristic of hydrogen-bonded alcohols.[12]

-

N-H Stretch: A medium intensity, somewhat broad absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine. This may overlap with the O-H band.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the saturated cyclohexane ring.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region indicates the C-O single bond.[12]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (129.20). Common fragmentation patterns would include the loss of water ([M-18]⁺) or the loss of the aminomethyl group.

Section 4: Chemical Reactivity and Applications

Reactivity Profile

The bifunctional nature of this compound allows for a wide range of chemical transformations. The amine group can readily undergo nucleophilic reactions such as acylation, alkylation, and reductive amination. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers. The ability to protect one functional group while reacting the other provides a powerful tool for multi-step synthesis.

Applications in Drug Discovery

The 1,4-substituted cyclohexane motif is a valuable scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring to improve properties like solubility and metabolic stability.[13] this compound serves as a versatile starting material or intermediate for creating more complex molecules with potential therapeutic effects.[14] Its ability to act as a linker in bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), is an area of growing interest.[4][15]

Applications in Other Industries

Beyond pharmaceuticals, this compound is a precursor in the synthesis of agrochemicals and dyes, where its structure can be modified to create active ingredients or produce specific colorants.[14]

Section 5: Safety and Handling

This compound should be handled with standard laboratory precautions. While comprehensive toxicological data is limited, compounds of this class (amino alcohols) can be irritants to the skin and eyes and may be harmful if ingested or inhaled.[16][17]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation and moisture absorption.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block whose utility is defined by its stereochemistry and the orthogonal reactivity of its functional groups. A thorough understanding of its synthesis, purification, and detailed spectroscopic analysis—particularly the NMR techniques used to differentiate its cis and trans isomers—is paramount for its effective application. For researchers in drug development and materials science, this compound offers a robust and versatile platform for the design and synthesis of novel and complex molecular architectures.

References

- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1467-84-1|(trans-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. CAS 89854-94-4: this compound | CymitQuimica [cymitquimica.com]

- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 9. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cas 1504-49-0,this compound | lookchem [lookchem.com]

- 15. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. (1-Aminocyclohexyl)methanol hydrochloride | 5460-68-4 [sigmaaldrich.com]

cis and trans isomers of (4-Aminocyclohexyl)methanol

An In-depth Technical Guide to the Cis and Trans Isomers of (4-Aminocyclohexyl)methanol

Authored by: A Senior Application Scientist

Abstract

The stereoisomers of this compound, a key bifunctional building block in pharmaceutical and materials science, exhibit distinct physicochemical properties and reactivity profiles dictated by their spatial arrangement. The differentiation, separation, and selective synthesis of the cis and trans isomers are critical for controlling the topology of resulting polymers and the pharmacological activity of drug candidates. This technical guide provides a comprehensive exploration of the core principles governing the behavior of these isomers, from thermodynamic stability to spectroscopic characterization. We will delve into field-proven methodologies for their synthesis, separation, and analysis, offering not just protocols but the underlying scientific rationale to empower researchers in their application.

Foundational Principles: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial, pointing perpendicular to the mean plane of the ring, and six are equatorial, pointing outwards from the perimeter of the ring.[1]

For a 1,4-disubstituted cyclohexane like this compound, the spatial relationship between the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups gives rise to two geometric isomers: cis and trans.

-

Cis Isomer: Both substituents are on the same face of the ring. In any given chair conformation, one substituent must be in an axial position while the other is equatorial.[2]

-

Trans Isomer: The substituents are on opposite faces of the ring. This allows for a chair conformation where both groups can occupy equatorial positions.[2]

This seemingly subtle difference has profound implications for the stability and properties of the isomers.

The Energetic Landscape: Why Trans is the Thermodynamically Favored Isomer

The relative thermodynamic stability of cyclohexane conformers is dominated by steric effects, specifically the destabilizing interactions known as 1,3-diaxial interactions .[3] An axial substituent experiences steric repulsion from the two other axial hydrogens on the same side of the ring. Equatorial positions are less sterically hindered and therefore more energetically favorable.[1]

-

Trans-(4-Aminocyclohexyl)methanol: The most stable conformation places both the large -NH₂ and -CH₂OH groups in equatorial positions (diequatorial). This arrangement minimizes 1,3-diaxial interactions, resulting in the lowest energy and most thermodynamically stable state.[3]

-

Cis-(4-Aminocyclohexyl)methanol: The cis isomer is constrained to have one axial and one equatorial substituent at all times. The molecule can undergo a "ring flip" to interchange these positions, but it can never achieve a lower-energy diequatorial state. This unavoidable axial substituent introduces significant steric strain, rendering the cis isomer less stable than the trans isomer.[3][4]

The preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[3] Larger groups have larger A-values. For the cis isomer, the equilibrium between the two possible chair-flipped conformations will favor the one where the sterically bulkier group occupies the equatorial position.[3]

Caption: Energy landscape of cis and trans isomers.

Physicochemical Properties: A Comparative Overview

The structural differences between the cis and trans isomers manifest in their physical properties. The greater stability and more regular packing ability of the trans isomer often lead to a higher melting point and different solubility profiles compared to the cis isomer.

| Property | cis-(4-Aminocyclohexyl)methanol | trans-(4-Aminocyclohexyl)methanol |

| CAS Number | 30134-98-6[5][6] | 1467-84-1[7][8] |

| Molecular Formula | C₇H₁₅NO[5] | C₇H₁₅NO[7] |

| Molecular Weight | 129.20 g/mol [5] | 129.20 g/mol [7] |

| Appearance | Data not widely available | White to off-white solid[9] |

| Melting Point | Data not widely available | 146-148 °C[9] |

| Boiling Point | Data not widely available | ~219 °C (Predicted)[9] |

| Storage | 2-8 °C[5] | 2-8 °C, Inert atmosphere[9] |

Synthesis and Isomer Separation: The Core Challenge

Most common synthetic routes to this compound produce a mixture of cis and trans isomers, making the subsequent separation a critical and often challenging step.

Common Synthetic Pathways

A prevalent strategy involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid or its esters. This reduction of the aromatic ring is typically performed under high pressure and temperature using catalysts like Ruthenium on Carbon (Ru/C) or Raney Nickel.[10][11] The stereochemical outcome (the cis:trans ratio) is highly dependent on the catalyst, solvent, and reaction conditions.

Another approach is the reductive amination of 4-oxocyclohexanecarboxylate esters, followed by reduction of the ester group. More recently, chemo-enzymatic methods employing ketoreductases (KREDs) and amine transaminases (ATAs) have been explored to achieve higher diastereoselectivity.[12][13]

Caption: Synthesis leading to an isomer mixture and subsequent separation pathways.

Separation Protocols

The choice of separation technique depends on the scale of the operation, the required purity, and the specific properties of the isomers.

Protocol 1: Separation by Fractional Crystallization of Hydrochloride Salts

This method leverages potential differences in the crystal lattice energy and solubility of the diastereomeric salts. It is often effective for isolating the more stable, less soluble trans isomer.[14]

-

Salt Formation: Dissolve the crude cis/trans mixture of this compound in a suitable alcohol, such as methanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of concentrated hydrochloric acid or pass anhydrous HCl gas through the solution. The hydrochloride salts will precipitate.

-

Initial Crystallization: Allow the mixture to stand at a reduced temperature (e.g., 4 °C) for several hours to maximize the precipitation of the less soluble salt (typically the trans isomer).

-

Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent. This initial solid will be enriched in the trans isomer.

-

Recrystallization: Purify the enriched solid by recrystallizing from a suitable solvent system (e.g., methanol/ether). The purity of the crystals should be checked after each recrystallization step by NMR or HPLC.

-

Cis Isomer Recovery: The cis isomer will be concentrated in the mother liquor from the initial filtration. The solvent can be evaporated, and the resulting residue can be purified by other means, such as chromatography.

Protocol 2: Preparative Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers with high resolution.[15][16] For amines, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be effective.

-

Column Selection: Choose a suitable stationary phase. A C18 column is a common starting point for reversed-phase HPLC. For these polar amines, a polar-embedded or HILIC column might provide better selectivity.

-

Mobile Phase Optimization: Develop an isocratic or gradient mobile phase. A typical mobile phase for reversed-phase separation could be a mixture of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the analytes are protonated and exhibit good peak shape. For HILIC, a high organic content (e.g., acetonitrile) with a small amount of aqueous buffer is used.

-

Method Development: Inject an analytical-scale sample of the mixture to optimize the separation, adjusting the mobile phase composition and gradient to achieve baseline resolution (Resolution > 1.5).

-

Scale-Up: Once an effective analytical method is established, scale up to a preparative HPLC system with a larger diameter column to process larger quantities of the mixture.

-

Fraction Collection: Collect the eluent in fractions corresponding to the elution times of the cis and trans peaks.

-

Product Isolation: Combine the pure fractions for each isomer and remove the mobile phase solvents under reduced pressure to yield the purified products.

Spectroscopic Characterization: Unambiguous Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and readily available technique for distinguishing between the cis and trans isomers in solution.[17] The key lies in analyzing the signals of the protons attached to C1 (-CH -OH) and C4 (-CH -NH₂), which are now obsolete and replaced by -CH₂OH and -NH₂ on a cyclohexane backbone. The correct protons to analyze are the methine protons on C1 (-CH -CH₂OH) and C4 (-CH -NH₂). Their chemical shifts and, more importantly, their coupling constants are highly sensitive to their axial or equatorial orientation.[17]

The Logic of NMR Differentiation

In the stable trans isomer, both the C1 and C4 protons are axial. An axial proton has a large (dihedral angle ≈ 180°) coupling to its adjacent axial protons, resulting in a large spin-spin coupling constant (J value), typically in the range of 10-13 Hz.[17]

In the cis isomer, one proton (e.g., H1) is equatorial and the other (H4) is axial (or vice-versa). An equatorial proton exhibits smaller couplings to its adjacent axial and equatorial protons (dihedral angles ≈ 60°), with typical J values in the range of 2-5 Hz.[17] This difference in coupling constants provides a clear fingerprint for each isomer.

Caption: Differentiating cis and trans isomers using proton NMR coupling constants.

Protocol 3: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean NMR tube.[17]

-

Data Acquisition: Acquire ¹H NMR spectra on a high-field spectrometer (≥300 MHz).

-

Spectral Analysis:

-

Identify the multiplets corresponding to the H1 and H4 protons. In the related compound 4-aminocyclohexanol, the H1 proton (next to -OH) in the cis isomer is equatorial and resonates at a lower field (~3.96 ppm) compared to the axial H1 proton in the trans isomer (~3.58 ppm). A similar trend is expected for this compound.[17]

-

Measure the coupling constants for these multiplets. A large splitting pattern indicates the trans isomer, while a narrow, complex multiplet suggests the cis isomer.

-

Acquire a ¹³C NMR spectrum for further confirmation. The chemical shifts of the ring carbons will also differ between the two isomers due to stereochemical effects.

-

X-Ray Crystallography: The Definitive Structure

For unambiguous proof of stereochemistry in the solid state, single-crystal X-ray diffraction is the gold standard.[18][19] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive confirmation of the cis or trans configuration and the exact chair conformation adopted in the crystal lattice.[20] The primary challenge for this method is growing a single crystal of sufficient quality.[18]

Applications in Research and Development

The utility of this compound as a chemical intermediate is unlocked when its isomers are available in pure form.

-

Trans Isomer: The linear and rigid structure of the trans isomer makes it a valuable monomer for the synthesis of high-performance polymers like polyamides and polyurethanes, imparting thermal stability and mechanical strength. It is also used as an intermediate for active pharmaceutical ingredients (APIs).[21][22]

-

Cis Isomer: The kinked geometry of the cis isomer can be used to disrupt polymer chain packing, leading to materials with different properties, such as increased solubility or lower crystallinity.

Conclusion

The are not interchangeable. Their distinct stereochemistry, governed by the principles of cyclohexane conformational analysis, leads to significant differences in thermodynamic stability, physical properties, and spectroscopic signatures. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is paramount. Mastery of the synthesis, separation, and characterization techniques detailed in this guide is the key to harnessing the specific attributes of each isomer for the rational design of advanced materials and effective therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. aablocks.com [aablocks.com]

- 7. chemscene.com [chemscene.com]

- 8. [trans-4-aminocyclohexyl]methanol 97% | CAS: 1467-84-1 | AChemBlock [achemblock.com]

- 9. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 15. [Chromatographic separation of aminoglutethimide enantiomers on cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. chembk.com [chembk.com]

- 22. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of (4-Aminocyclohexyl)methanol

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (4-Aminocyclohexyl)methanol, a key bifunctional molecule utilized in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on the trans isomer (CAS 1467-84-1), which is generally the more thermodynamically stable and commonly used isomer, with comparative notes on the cis isomer (CAS 30134-98-6).

Molecular Structure and Stereochemistry

This compound is a disubstituted cyclohexane derivative featuring both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) functional group. The stereochemistry of the 1,4-substitution pattern dictates the spatial orientation of these groups, which can be either cis (on the same face of the ring) or trans (on opposite faces). This stereochemical difference profoundly influences the molecule's physical properties and its spectroscopic signature, particularly in NMR.

Caption: Chair conformation of trans-(4-Aminocyclohexyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of this compound. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly dependent on their axial or equatorial positions.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. For the trans isomer in its most stable di-equatorial conformation, the protons on the carbons bearing the amino and hydroxymethyl groups (C1 and C4) are in axial positions. This leads to distinct splitting patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| H₂O/HOD | ~4.8 (D₂O) or solvent dependent | s | Signal for residual water in the deuterated solvent. |

| -CH₂OH | ~3.4 - 3.6 | d | The methylene protons are diastereotopic and couple to the C4 proton. |

| -CH-NH₂ (H1) | ~2.5 - 2.8 | m (tt) | The axial proton experiences axial-axial couplings, resulting in a triplet of triplets. |

| -CH-CH₂OH (H4) | ~1.4 - 1.7 | m | This proton's signal is often complex due to coupling with both axial and equatorial neighboring protons. |

| Cyclohexyl ring protons (axial) | ~1.0 - 1.3 | m | Shielded compared to equatorial protons. |

| Cyclohexyl ring protons (equatorial) | ~1.8 - 2.0 | m | Deshielded compared to axial protons. |

| -NH₂ and -OH | Variable, broad | s | These protons are exchangeable and their signals are often broad and may not show coupling. They will exchange with D₂O, causing their signals to disappear. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like D₂O or CD₃OD is crucial. These solvents can exchange with the labile -NH₂ and -OH protons, leading to the disappearance of their signals, which confirms their identity. Furthermore, the stereochemical assignment between cis and trans isomers is definitively made by analyzing the coupling constants of the H1 and H4 protons. The trans isomer will exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) for these protons, while the cis isomer will show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| -C H₂OH | ~65 - 70 | The carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom. |

| -C H-NH₂ (C1) | ~50 - 55 | The carbon attached to the nitrogen is significantly deshielded. |

| -C H-CH₂OH (C4) | ~40 - 45 | The carbon bearing the hydroxymethyl group. |

| Cyclohexyl ring carbons (C2, C3, C5, C6) | ~30 - 35 | The remaining methylene carbons of the cyclohexane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3200 - 3500 | O-H stretch | Alcohol | Strong, broad peak. |

| 3300 - 3500 | N-H stretch | Primary Amine | Two sharp peaks (symmetric and asymmetric stretching) superimposed on the O-H band. |

| 2850 - 2960 | C-H stretch | Alkane | Strong, sharp peaks. |

| 1590 - 1650 | N-H bend (scissoring) | Primary Amine | Medium intensity, sharp peak. |

| 1000 - 1260 | C-O stretch | Primary Alcohol | Strong, sharp peak. |

| 1020 - 1250 | C-N stretch | Aliphatic Amine | Medium to weak peak. |

Expertise & Experience: The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols. The presence of two distinct, sharper N-H stretching peaks for the primary amine can sometimes be resolved from the broader O-H absorption, providing clear evidence for both functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [M - NH₃]⁺˙ | Loss of ammonia |

| 111 | [M - H₂O]⁺˙ | Loss of water (dehydration) |

| 98 | [M - CH₂OH]⁺ | α-cleavage, loss of the hydroxymethyl radical |

| 82 | [M - NH₂ - H₂O]⁺ | Sequential loss of the amino group and water |

| 56 | [C₃H₆N]⁺ | Cleavage of the cyclohexane ring |

| 30 | [CH₂NH₂]⁺ | α-cleavage adjacent to the amino group |

Trustworthiness: The presence of a nitrogen atom can often be inferred from the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak at m/z 129 is consistent with the molecular formula C₇H₁₅NO. Common fragmentation pathways for cyclic alcohols and amines include the loss of small neutral molecules like water and ammonia, and α-cleavage adjacent to the heteroatom-bearing carbon.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-80 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and more scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Perform an ATR correction if necessary.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for liquids or solutions.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

-

Logical Workflow Diagram

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to (4-Aminocyclohexyl)methanol and Its Stereoisomers for the Modern Researcher

This guide provides an in-depth exploration of (4-aminocyclohexyl)methanol, a key building block in contemporary drug discovery and development. We will delve into the distinct characteristics of its stereoisomers, offering a comprehensive overview of their synthesis, properties, and applications. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile molecule.

Introduction: The Significance of Stereochemistry

This compound is a cycloaliphatic primary amine and alcohol. Its rigid cyclohexane core and bifunctional nature make it a valuable scaffold for introducing specific spatial arrangements of functional groups in drug candidates. The orientation of the amino and methanol groups relative to the cyclohexane ring gives rise to cis and trans stereoisomers, each with unique physicochemical properties and, consequently, distinct applications in medicinal chemistry. Understanding the nuances of these isomers is paramount for their effective utilization in the synthesis of novel therapeutics.

The molecular formula for all stereoisomers of this compound is C₇H₁₅NO . However, they are distinguished by their unique CAS numbers:

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the functional groups in the cis and trans isomers directly influences their physical and chemical properties. The trans isomer, with its diequatorial conformation, is generally more thermodynamically stable than the cis isomer. This difference in stability and structure is reflected in their physical properties.

| Property | trans-(4-Aminocyclohexyl)methanol | cis-(4-Aminocyclohexyl)methanol | This compound (unspecified) |

| CAS Number | 1467-84-1[4] | 30134-98-6[5] | 1504-49-0[1][2][3] |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol [4] | 129.20 g/mol [5] | 129.20 g/mol |

| Melting Point | 146-148 °C | Not readily available | 178 °C (hydrochloride salt)[6] |

| Boiling Point | 218.8±13.0 °C (Predicted) | Not readily available | Not readily available |

| Appearance | White to off-white solid | Not readily available | White to off-white solid[6] |

| Storage | 2-8°C, inert atmosphere, protect from light[4][7] | 2-8 °C[5] | Room Temperature, inert atmosphere[2][6] |

Synthesis Strategies: Achieving Stereochemical Control

The selective synthesis of either the cis or trans isomer is crucial for their application in targeted drug design. The choice of starting materials and reaction conditions dictates the stereochemical outcome.

Synthesis of trans-(4-Aminocyclohexyl)methanol

A common route to the trans isomer involves the catalytic hydrogenation of 4-aminobenzoic acid esters, followed by stereoisomeric separation and reduction of the ester group.

Workflow for the Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride:

Caption: A multi-step synthesis of trans-(4-Aminocyclohexyl)methanol HCl.

Detailed Protocol for the Reduction of Ethyl trans-4-aminocyclohexanecarboxylate:

-

Suspend ethyl trans-4-aminocyclohexanecarboxylate in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a reducing agent, such as Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene, to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the careful addition of water, followed by an aqueous solution of sodium hydroxide.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield trans-(4-aminocyclohexyl)methanol.

This method, adapted from synthetic procedures for analogous compounds, highlights the use of potent reducing agents to convert the ester to the primary alcohol.[8]

Synthesis of cis-(4-Aminocyclohexyl)methanol

The synthesis of the cis isomer often requires different strategies to favor the formation of the less stable stereoisomer. This can involve the use of specific catalysts or starting materials that direct the stereochemical outcome. Detailed, publicly available protocols for the selective synthesis of the cis isomer are less common, often proprietary, but can involve catalytic reduction of appropriately substituted oximes or nitriles on a cyclohexane template.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of this compound. The different spatial orientations of the protons on the cyclohexane ring lead to distinct chemical shifts and coupling constants.

Key Distinguishing Features in ¹H NMR:

-

H-1 (CH-OH) and H-4 (CH-NH₂): In the trans isomer, these protons are typically in an axial orientation, leading to a more upfield chemical shift (lower ppm) compared to the equatorial orientation in the cis isomer.

-

Coupling Constants: The axial-axial coupling constants in the trans isomer are significantly larger (typically 8-13 Hz) than the axial-equatorial or equatorial-equatorial couplings observed in the cis isomer (typically 2-5 Hz).

¹H and ¹³C NMR Workflow for Isomer Identification:

Caption: Workflow for distinguishing cis and trans isomers using NMR.

Applications in Drug Discovery and Development

The rigid cyclohexane scaffold of this compound provides a means to orient pharmacophoric features in a well-defined three-dimensional space, which is highly desirable in modern drug design. The trans isomer, in particular, is a frequently utilized building block.

Role as a Pharmaceutical Intermediate:

-

trans-(4-Aminocyclohexyl)methanol and its derivatives are key intermediates in the synthesis of Janus Kinase (JAK) inhibitors. [8] These drugs are used in the treatment of autoimmune diseases and certain cancers. The trans stereochemistry is often crucial for optimal binding to the target protein.

-

The bifunctional nature of the molecule allows for its incorporation into larger molecules through reactions at both the amino and hydroxyl groups, making it a versatile linker or scaffold component.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its isomers.

General Safety Information:

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer and form (e.g., free base or hydrochloride salt) being used.[12][13][14]

Conclusion

This compound, particularly its trans stereoisomer, is a valuable and versatile building block for the synthesis of complex molecules with therapeutic potential. A thorough understanding of the distinct properties and synthesis of its stereoisomers is essential for researchers and drug development professionals. The ability to selectively synthesize and characterize these isomers allows for the rational design of novel drug candidates with improved efficacy and safety profiles.

References

- 1. This compound CAS#: 1504-49-0 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. This compound CAS#: 1504-49-0 [amp.chemicalbook.com]

- 7. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 1467-84-1[(trans-4-Aminocyclohexyl)methanol]- Acmec Biochemical [acmec.com.cn]

- 10. [trans-4-aminocyclohexyl]methanol 97% | CAS: 1467-84-1 | AChemBlock [achemblock.com]

- 11. fishersci.com [fishersci.com]

- 12. trans-4-Aminocyclohexanemethanol - Safety Data Sheet [chemicalbook.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. (4-Amino-cyclohexyl)-methanol - Free SDS search [msds.com]

Synthesis pathways for 4-aminocyclohexanemethanol

An In-Depth Technical Guide to the Synthesis of 4-Aminocyclohexanemethanol

Abstract

4-Aminocyclohexanemethanol, a bifunctional cycloaliphatic building block, is a molecule of significant interest in medicinal chemistry and advanced materials science. Its rigid, saturated carbocyclic core, combined with the presence of primary amino and hydroxymethyl functionalities, makes it an invaluable synthon for introducing specific three-dimensional conformations into larger molecules. The existence of cis and trans diastereomers adds a critical layer of complexity and opportunity, as stereochemical control is often paramount to achieving desired biological activity or material properties. This guide provides an in-depth exploration of the principal synthetic pathways to 4-aminocyclohexanemethanol, offering a comparative analysis of classical chemical reductions and modern biocatalytic strategies. Each section is designed to provide researchers, scientists, and drug development professionals with not only procedural details but also the underlying chemical logic, enabling informed decisions in experimental design.

Strategic Overview: Approaches to the Cyclohexane Core

The synthesis of 4-aminocyclohexanemethanol can be broadly categorized into three primary strategies, each with distinct advantages concerning starting material availability, cost, stereocontrol, and scalability.

-

Aromatic Ring Reduction: This classical approach begins with readily available aromatic precursors, such as 4-aminobenzoic acid or its derivatives. The core challenge lies in the complete saturation of the benzene ring without affecting the existing functional groups, followed by the reduction of the carboxyl function.

-

Functional Group Interconversion on a Pre-formed Cyclohexane Ring: This strategy utilizes commercially available cyclohexane derivatives, such as those containing keto or cyano groups. The synthesis then focuses on the sequential and stereoselective transformation of these handles into the desired amino and hydroxymethyl groups.

-

Enzymatic Cascade Synthesis: A modern, green chemistry approach that leverages the high regio- and stereoselectivity of enzymes. This pathway often starts from a simple, potentially bio-based precursor like 1,4-cyclohexanedione and builds the target molecule in a one-pot cascade, offering excellent control over the final product's stereochemistry.[1][2]

The following sections will delve into the technical specifics of each of these strategic pathways.

Pathway I: Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

This is arguably the most traditional and widely documented route, leveraging the industrial availability of 4-aminobenzoic acid (PABA). The strategy involves two key reductive transformations: the hydrogenation of the aromatic ring and the reduction of the carboxylic acid (or its ester).

Mechanistic Considerations and Causality

The central challenge of this pathway is the selective hydrogenation of the benzene ring, which is a highly stable aromatic system. This requires potent catalyst systems and often high-pressure conditions. Ruthenium (Ru) catalysts, particularly supported on carbon (Ru/C), are frequently employed for this transformation.[3] Ruthenium is particularly effective as it can hydrogenate the aromatic ring under conditions where other catalysts might prematurely reduce the carboxylic acid or cause side reactions. The reaction typically produces a mixture of cis and trans isomers, as hydrogen can add to the planar aromatic ring from either face.[4] The final isomer ratio is influenced by factors such as catalyst choice, solvent, temperature, and pressure. Subsequent separation of isomers or an isomerization step is often necessary to obtain the desired pure diastereomer.[3][4]

The reduction of the carboxylic acid to a primary alcohol is a standard transformation. If starting from an ester, this can be readily achieved using reducing agents like lithium aluminum hydride (LiAlH₄). If starting from the carboxylic acid, a stronger reducing agent or a two-step process (e.g., conversion to an ester followed by reduction) is required.

Visualized Workflow: Pathway I

Caption: Synthesis via hydrogenation of a 4-aminobenzoic acid derivative.

Experimental Protocol: Hydrogenation and Reduction

Step 1: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid

-

Objective: To reduce the aromatic ring to a cyclohexane ring.

-

Procedure:

-

Charge a high-pressure autoclave with p-aminomethylbenzoic acid (30 g).[3]

-

Add a 5% ruthenium on activated carbon catalyst (3 g).[3]

-

Add the solvent, such as a 14N hydrochloric acid solution or a 20% aqueous sodium hydroxide solution (300 ml).[3]

-

Seal the autoclave and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen to an initial pressure of 100-150 kg/cm ².[3]

-

Heat the mixture to 150-180°C with vigorous stirring.[3]

-

Maintain the reaction for 4-8 hours, monitoring hydrogen uptake.

-

After cooling and venting, filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid.

-

Step 2: Reduction of the Carboxylic Acid

-

Objective: To reduce the carboxylic acid moiety to a hydroxymethyl group.

-

Procedure (using Ethyl Ester Intermediate):

-

Prepare a suspension of ethyl trans-4-aminocyclohexanecarboxylate (7.2 g, 0.034 mol) in anhydrous tetrahydrofuran (THF, 200 mL).[5]

-

Cool the suspension in an ice bath.

-

Carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water.

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield trans-4-aminocyclohexanemethanol.[5]

-

Pathway II: Synthesis from Cyano-Substituted Precursors

This approach builds the desired functionality onto a pre-existing cyclohexane framework. A common starting point is a keto-ester, which allows for the introduction of a cyano group that can be subsequently reduced to the aminomethyl group. This pathway can offer alternative stereochemical outcomes compared to aromatic hydrogenation.

Mechanistic Considerations and Causality

Starting from a compound like ethyl 4-oxocyclohexane-1-carboxylate, the keto group can be converted to a cyanohydrin, which is then dehydrated and reduced.[6] A more direct route involves the reductive amination of the keto group. However, a highly effective strategy is the reduction of a nitrile group (CN) that is already in the correct position. The reduction of a nitrile to a primary amine is a robust and high-yielding reaction, commonly achieved with catalysts like Raney Nickel (Raney Ni) under a hydrogen atmosphere.[6][7] This method avoids the high pressures often required for aromatic ring reduction. The ester group is then reduced to the alcohol in a separate step, typically with a hydride reducing agent.

Visualized Workflow: Pathway II

Caption: Synthesis via reduction of a cyanocyclohexane intermediate.

Experimental Protocol: Nitrile Formation and Reduction

Step 1: Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate

-

Objective: To introduce the cyano group.

-

Procedure:

Step 2: Reductive Amination and Saturation

-

Objective: To reduce the nitrile to a primary amine and saturate the double bond.

-

Procedure:

-

The crude unsaturated nitrile is subjected to reductive amination using Raney Nickel as the catalyst in methanolic ammonium hydroxide.[6] This step simultaneously reduces the nitrile and the double bond.

-

Alternatively, the nitrile can be reduced using H₂ over Raney Ni, which yields the aminomethyl group.[7]

-

Step 3: Ester Reduction

-

Objective: To convert the ester to the hydroxymethyl group.

-

Procedure: Follow the LiAlH₄ reduction protocol as described in Pathway I, Section 2.3.

Pathway III: Biocatalytic One-Pot Synthesis

This cutting-edge approach exemplifies the principles of green chemistry, using highly selective enzymes to perform multiple transformations in a single reaction vessel. This pathway provides unparalleled stereocontrol, allowing for the targeted synthesis of either the cis or trans isomer.[1][2]

Mechanistic Considerations and Causality

The synthesis begins with 1,4-cyclohexanedione, a symmetrical and potentially bio-based starting material.[2] The process is a two-step enzymatic cascade:

-

Keto Reductase (KRED) Step: A regioselective KRED reduces only one of the two ketone groups to a hydroxyl group, yielding the key intermediate, 4-hydroxycyclohexanone.[1][8] The enzyme's active site recognizes and acts upon one ketone while leaving the other untouched, preventing the formation of the diol byproduct.

-

Amine Transaminase (ATA) Step: A stereocomplementary ATA is then used to convert the remaining ketone of 4-hydroxycyclohexanone into a primary amine.[1][8] The critical advantage here is that different ATAs can be chosen to produce either the cis or the trans product with very high diastereomeric excess.[1][2] The enzyme's three-dimensional structure dictates how the substrate binds, thereby controlling the stereochemical outcome of the amine addition.

This one-pot, sequential cascade avoids harsh reagents, high temperatures, and complex purification steps associated with classical methods.

Visualized Workflow: Pathway III

Caption: Biocatalytic cascade for stereoselective synthesis.

Experimental Protocol: One-Pot Enzymatic Cascade

-

Objective: To synthesize cis- or trans-4-aminocyclohexanol stereoselectively.

-

Procedure:

-

KRED Reaction: In a buffered aqueous solution (e.g., 50 mM sodium phosphate, pH 7.0), combine 1,4-cyclohexanedione (50 mM), a Keto Reductase (e.g., from Lactobacillus kefir), a cofactor (e.g., NAD(P)+, 1.0 mM), and a recycling system (e.g., isopropanol, 100 mM).[1]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking until the mono-reduction to 4-hydroxycyclohexanone is complete (monitored by GC or HPLC).[1]

-

ATA Reaction (One-Pot Sequential): To the same reaction vessel, add the selected Amine Transaminase (e.g., ATA-3FCR-4M for the cis product or ATA-200 for the trans product), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

-

Continue incubation until the transamination is complete.

-

Workup typically involves protein removal (e.g., by precipitation or centrifugation) followed by extraction of the product from the aqueous phase.

-

Comparative Summary of Synthetic Pathways

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, and, most importantly, the need for stereochemical purity.

| Parameter | Pathway I: Aromatic Hydrogenation | Pathway II: Nitrile Reduction | Pathway III: Biocatalytic Cascade |

| Starting Material | 4-Aminobenzoic Acid / Derivatives | 4-Oxocyclohexane Carboxylates | 1,4-Cyclohexanedione |

| Key Reagents | H₂, Ru/C, PtO₂, LiAlH₄ | Raney Ni, NaCN, LiAlH₄ | Keto Reductase (KRED), Amine Transaminase (ATA) |

| Stereoselectivity | Low (produces cis/trans mixtures) | Moderate to Good (depends on specific route) | Excellent (tunable for cis or trans)[1][2] |

| Reaction Conditions | Harsh (High pressure, high temp) | Moderate | Mild (Aqueous, near-neutral pH, room temp) |

| Advantages | Readily available starting materials | Avoids high-pressure hydrogenation of aromatics | High stereoselectivity, green process, one-pot |

| Disadvantages | Poor stereocontrol, harsh conditions, expensive catalysts | Multi-step, use of toxic cyanide | Enzyme cost/availability, lower substrate loading |

Conclusion

The synthesis of 4-aminocyclohexanemethanol can be accomplished through a variety of robust methods. Traditional chemical syntheses based on the hydrogenation of aromatic precursors or the functional group manipulation of cyclohexane rings remain valuable for their scalability and use of established chemical transformations. However, the emergence of biocatalytic cascades represents a paradigm shift, offering an environmentally benign and exceptionally precise method for accessing specific stereoisomers. For researchers and drug development professionals, the ability to select a pathway that aligns with specific stereochemical, scalability, and sustainability goals is crucial. The enzymatic approach, in particular, opens new avenues for the efficient and selective synthesis of complex chiral building blocks essential for the next generation of pharmaceuticals and advanced materials.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 4. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 5. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

An In-depth Technical Guide to the Physical Properties of (4-Aminocyclohexyl)methanol

Introduction: The Significance of (4-Aminocyclohexyl)methanol in Research and Development

This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group. This unique structure, existing as distinct cis and trans stereoisomers, makes it a valuable building block in medicinal chemistry and materials science. The presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications, enabling its incorporation into diverse molecular architectures, from active pharmaceutical ingredients (APIs) to specialized polymers.

The physical properties of this compound, particularly its melting point and solubility, are critical parameters that profoundly influence its application and handling. For drug development professionals, these properties govern formulation strategies, bioavailability, and purification processes. For materials scientists, they dictate polymer synthesis conditions and the ultimate physical characteristics of the resulting materials. This guide provides a comprehensive examination of the melting point and solubility of the cis and trans isomers of this compound, offering both established data and detailed experimental protocols for their determination.

Stereoisomerism and its Impact on Physical Properties

The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring gives rise to cis and trans isomers, which exhibit distinct physical properties due to differences in their molecular symmetry and intermolecular forces.

-

trans-(4-Aminocyclohexyl)methanol: The substituents are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the amino and hydroxymethyl groups can occupy equatorial positions, leading to a more stable, lower-energy state. This high degree of symmetry allows for efficient packing in the crystal lattice.

-

cis-(4-Aminocyclohexyl)methanol: The substituents are on the same side of the ring. In the chair conformation, one substituent must be in an axial position while the other is equatorial. This results in a less symmetrical molecule with higher conformational strain compared to the trans isomer.

Generally, a more symmetrical molecule, like the trans isomer, packs more efficiently into a crystal lattice, requiring more energy to break the intermolecular forces, which typically results in a higher melting point and lower solubility compared to the less symmetrical cis isomer.[1][2][3][4]

Caption: Molecular structures of trans and cis-(4-Aminocyclohexyl)methanol.

Melting Point: A Critical Parameter for Purity and Stability

The melting point is a fundamental thermodynamic property that provides insights into the purity and stability of a crystalline solid. A sharp melting point range is indicative of a high-purity compound, whereas a broad range often suggests the presence of impurities.

Experimental Data for this compound Isomers

The melting points of the cis and trans isomers of this compound differ significantly due to the principles of stereoisomerism discussed previously. Furthermore, the formation of salts, such as hydrochloride salts, drastically alters the melting point due to the introduction of strong ionic interactions.

| Compound | CAS Number | Isomer | Reported Melting Point (°C) | Physical State at RT |

| This compound | 1467-84-1 | trans | 146 - 148[5] | White to off-white solid[5] |

| This compound | 30134-98-6 | cis | Data not available | Oil / Liquid |

| trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 | trans | 178[6][7][8] | White to off-white solid[6] |

Expert Insights: The significant difference in the physical state at room temperature between the cis and trans isomers is a direct consequence of their molecular packing. The highly symmetrical trans isomer can form a stable crystal lattice, resulting in a solid with a relatively high melting point. The less symmetrical cis isomer has weaker intermolecular interactions in the solid state, leading to a much lower melting point, so low that it often exists as a liquid or oil at room temperature. The substantial increase in the melting point of the trans isomer upon formation of the hydrochloride salt is expected, as the ionic forces in the salt's crystal lattice are much stronger than the hydrogen bonding and van der Waals forces in the free base.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

Caption: Workflow for Capillary Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the sample is 1-2 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Melting Point Determination: With a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

Trustworthiness of the Protocol: A pure compound will exhibit a sharp melting point range (typically 0.5-1°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.

Solubility: A Key Factor in Formulation and Application

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its ability to form hydrogen bonds via its amino and hydroxyl groups, and the nonpolar nature of its cyclohexane ring. The "like dissolves like" principle is a useful guide for predicting solubility.

Predicted and Observed Solubility of this compound Isomers

Due to the presence of both polar (amine and alcohol) and nonpolar (cyclohexane ring) moieties, this compound is expected to be soluble in a range of solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. Therefore, good solubility is expected.[9]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclohexane ring will have favorable van der Waals interactions with nonpolar solvents, but the polar functional groups will be poorly solvated, likely resulting in low solubility.

While specific quantitative solubility data for the individual isomers is not widely available in the literature, qualitative information for trans-(4-Aminocyclohexyl)methanol indicates that it is soluble in chloroform, dichloromethane, and methanol.[5]

| Solvent | Solvent Type | Predicted Solubility of this compound |

| Water | Polar Protic | High |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Acetone | Polar Aprotic | Moderate to High |

| Dichloromethane | Polar Aprotic | Moderate to High |

| Toluene | Nonpolar | Low |

| Hexane | Nonpolar | Low |

Expert Insights: The cis isomer, being less symmetrical and potentially having a lower lattice energy, may exhibit slightly higher solubility than the trans isomer in many solvents. However, the dominant factor for solubility in polar solvents is the powerful hydrogen bonding capability, which is present in both isomers. For drug development, aqueous solubility is a paramount concern, and the presence of the amine group allows for salt formation (e.g., with HCl) to significantly enhance it.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of the solid this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter is recommended. Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as HPLC, GC, or by gravimetric analysis after solvent evaporation.

-

Calculation: Calculate the solubility based on the determined concentration and express it in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Trustworthiness of the Protocol: This method ensures that the measured solubility is the true equilibrium solubility, provided that the equilibration time is sufficient and the temperature is precisely controlled. Verifying that the amount of dissolved solute does not change with additional equilibration time confirms that equilibrium has been reached.

Conclusion

The stereochemistry of this compound is the primary determinant of its physical properties. The more symmetrical trans isomer is a solid at room temperature with a melting point of 146-148°C, while the less symmetrical cis isomer is a liquid. Both isomers are expected to be highly soluble in polar protic solvents due to their hydrogen bonding capabilities. The formation of a hydrochloride salt with the trans isomer significantly increases its melting point to 178°C, highlighting the strong influence of ionic interactions. For researchers, scientists, and drug development professionals, a thorough understanding and empirical determination of these properties are indispensable for the successful application of this versatile chemical building block. The provided protocols offer robust and reliable methods for obtaining these critical data points in the laboratory.

References

- 1. A Short Explanation of the Cis-trans Relationship in Cyclohexane [unacademy.com]

- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 6. This compound CAS#: 1504-49-0 [amp.chemicalbook.com]

- 7. This compound CAS#: 1504-49-0 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. CAS 89854-94-4: this compound | CymitQuimica [cymitquimica.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of (4-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals